1-(Chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one
CAS No.: 923177-26-8
Cat. No.: VC21386184
Molecular Formula: C11H18ClNO2
Molecular Weight: 231.72g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923177-26-8 |
|---|---|
| Molecular Formula | C11H18ClNO2 |
| Molecular Weight | 231.72g/mol |
| IUPAC Name | 1-(2-chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one |
| Standard InChI | InChI=1S/C11H18ClNO2/c1-10(2)5-8(14)6-11(3,4)13(10)9(15)7-12/h5-7H2,1-4H3 |
| Standard InChI Key | XTCZSUBKOLIPDK-UHFFFAOYSA-N |
| SMILES | CC1(CC(=O)CC(N1C(=O)CCl)(C)C)C |
| Canonical SMILES | CC1(CC(=O)CC(N1C(=O)CCl)(C)C)C |
Introduction
1-(Chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one is a synthetic organic compound used primarily in research settings. It belongs to the class of piperidines, which are characterized by a saturated six-membered ring containing one nitrogen atom and five carbon atoms. This specific compound is a derivative of 2,2,6,6-tetramethylpiperidin-4-one, with a chloroacetyl group attached to the nitrogen atom.
Synthesis and Applications
The synthesis of 1-(chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one typically involves the reaction of 2,2,6,6-tetramethylpiperidin-4-one with chloroacetyl chloride in the presence of a suitable base. This compound is primarily used in research settings, such as in the development of new chemical entities or as an intermediate in organic synthesis.
Safety and Handling
Given its chemical structure, 1-(chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one should be handled with caution. Chloroacetyl groups are known to be reactive and potentially hazardous, requiring proper protective equipment and ventilation during handling. It is not intended for diagnostic or therapeutic use and should only be used in well-controlled laboratory settings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume